molecular formula C8H4Br2O2 B8613825 4,5-dibromo-2-benzofuran-1(3H)-one

4,5-dibromo-2-benzofuran-1(3H)-one

Cat. No. B8613825
M. Wt: 291.92 g/mol
InChI Key: VCRYFVSXHZHWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

4,5-Dibromo-2-benzofuran-1(3H)-one (3.00 g, 10.3 mmol), potassium vinyltrifluoroborate (12.7 g, 20.6 mmol) and Pd (dppf)Cl2 (839 mg, 1.03 mmol) in TEA (2.7 mL) and EtOH (15 mL) were heated at 60° C. for 2 h. Analysis by TLC showed clean and complete reaction. The reaction mixture was diluted with EtOAc (500 mL), washed with brine, dried over sodium sulfate, filtered, and concentrated. The resulting residue was subjected to purification over silica gel to give 4-bromo-5-ethenyl-2-benzofuran-1(3H)-one.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd (dppf)Cl2
Quantity
839 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.7 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[CH:5]=[CH:4][C:3]=1Br.[CH:13]([B-](F)(F)F)=[CH2:14].[K+]>CCO.CCOC(C)=O>[Br:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[CH:5]=[CH:4][C:3]=1[CH:13]=[CH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=CC=2C(OCC21)=O)Br
Name
Quantity
12.7 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Pd (dppf)Cl2
Quantity
839 mg
Type
reactant
Smiles
Name
TEA
Quantity
2.7 mL
Type
solvent
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
complete reaction
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was subjected to purification over silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=2C(OCC21)=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.